molecular formula C11H19ClN2O B8031438 1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one

1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one

Cat. No.: B8031438
M. Wt: 230.73 g/mol
InChI Key: QCWWMKMZPAFQIF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one is a chemical compound characterized by the presence of a chloropyrrolidine moiety and a cyclopentylamino group

Preparation Methods

The synthesis of 1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one typically involves the reaction of 2-chloropyrrolidine with cyclopentylamine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2S)-2-chloropyrrolidin-1-yl]-2-(cyclopentylamino)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c12-10-6-3-7-14(10)11(15)8-13-9-4-1-2-5-9/h9-10,13H,1-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWWMKMZPAFQIF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)N2CCCC2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NCC(=O)N2CCC[C@@H]2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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